Methyl 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Methyl 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological and pharmacological activities, making them of significant interest in medicinal chemistry and related fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of appropriate precursors. For instance, 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can be used as a starting material . The reaction conditions often include the use of deep eutectic solvents (DES), which provide a benign environment, high yield, and simple work-up procedures .
Industrial Production Methods
Industrial production methods for these compounds are designed to be scalable and environmentally friendly. The use of DES and other green chemistry approaches ensures that the synthesis is both efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
Methyl 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antiviral activities.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: It is used in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of methyl 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 5-chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Uniqueness
Methyl 5-chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H9N3O3 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
methyl 7-methyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C9H9N3O3/c1-5-3-7(13)11-8-6(9(14)15-2)4-10-12(5)8/h3-4H,1-2H3,(H,11,13) |
InChI Key |
BRKSKQUXMCHWJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C(C=NN12)C(=O)OC |
Origin of Product |
United States |
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